2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various protein receptors or enzymes due to the presence of functional groups such as the amide and thiadiazole rings, which are known to interact with a variety of biological targets .
Mode of Action
Based on its structural similarity to other compounds with known activities, it may bind to its target(s) and modulate their function, leading to downstream effects .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds containing similar functional groups have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The presence of polar groups like the amide and the non-polar aromatic rings suggest that it may have a balance of hydrophilic and lipophilic properties, potentially aiding in absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may have potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might impact this compound .
Properties
IUPAC Name |
2-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-7-9-14(10-8-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPPDBNNADXVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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